Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate
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Overview
Description
(S)-tert-Butyl 2,2-dimethyl-4-((®-tetrahydro-2H-pyran-3-yl)methyl)oxazolidine-3-carboxylate is a complex organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethyl group, and a tetrahydropyran moiety. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2,2-dimethyl-4-((®-tetrahydro-2H-pyran-3-yl)methyl)oxazolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,2-dimethyl-4-oxazolidine-3-carboxylate with ®-tetrahydro-2H-pyran-3-ylmethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2,2-dimethyl-4-((®-tetrahydro-2H-pyran-3-yl)methyl)oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolidine ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl 2,2-dimethyl-4-((®-tetrahydro-2H-pyran-3-yl)methyl)oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2,2-dimethyl-4-((®-tetrahydro-2H-pyran-3-yl)methyl)oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
tert-Butyl 2,2-dimethyl-4-oxazolidine-3-carboxylate: A precursor in the synthesis of the target compound.
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran moieties.
Uniqueness
(S)-tert-Butyl 2,2-dimethyl-4-((®-tetrahydro-2H-pyran-3-yl)methyl)oxazolidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C16H29NO4 |
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Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H29NO4/c1-15(2,3)21-14(18)17-13(11-20-16(17,4)5)9-12-7-6-8-19-10-12/h12-13H,6-11H2,1-5H3 |
InChI Key |
UTOJTAITTOTSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)CC2CCCOC2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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